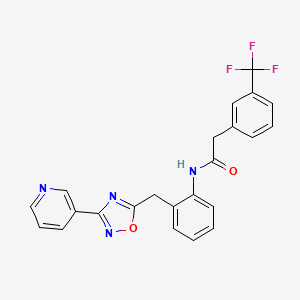
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N4O2 and its molecular weight is 438.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from diverse studies to present a comprehensive overview of its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
| Bacterial Strain | Activity |
|---|---|
| Bacillus cereus | Active |
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies on related oxadiazole derivatives revealed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
In vitro studies have also indicated that these compounds can induce apoptosis in cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), demonstrating their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety targets specific enzymes involved in cellular processes, such as TS and HDACs (Histone Deacetylases), leading to disrupted cancer cell growth.
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances interaction with cell membranes, facilitating drug absorption and efficacy.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities using disc diffusion and MTT assays. The results indicated that some compounds exhibited potent activity against both bacterial strains and cancer cell lines .
- Another investigation focused on the structure–activity relationship (SAR) of pyridine-based oxadiazoles, revealing that modifications to the phenyl rings significantly impacted their biological activities .
Propriétés
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c24-23(25,26)18-8-3-5-15(11-18)12-20(31)28-19-9-2-1-6-16(19)13-21-29-22(30-32-21)17-7-4-10-27-14-17/h1-11,14H,12-13H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGZBINJQQLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














